molecular formula C26H34O6 B607327 Englerin A CAS No. 1094250-15-3

Englerin A

Katalognummer: B607327
CAS-Nummer: 1094250-15-3
Molekulargewicht: 442.5 g/mol
InChI-Schlüssel: GACOFEKSDCOVMV-RRYXBOBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Englerin-A is a natural product isolated from the bark of the plant Phyllanthus engleri, which belongs to the Euphorbiaceae family. This compound is a guaiane-type sesquiterpene with a unique oxo-bridged structure. Englerin-A has garnered significant attention due to its potent and selective cytotoxicity against renal cancer cell lines .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Totalsynthese von Englerin-A wurde über verschiedene synthetische Wege erreicht. Ein bemerkenswertes Verfahren beinhaltet die Bildung einer reaktiven Oxopyrilium-Spezies aus Cyclohexenon, gefolgt von einer [5+2]-Cycloaddition mit Acrylat. Diese Methode erzeugt drei neue Stereozentren in einer Reaktion . Ein weiterer Ansatz nutzt die regio- und diastereoselektive [4+3]-Cycloaddition zwischen Formyl-Enol-Silylether und disubstituiertem Furan .

Industrielle Produktionsmethoden: Die industrielle Produktion von Englerin-A kann durch eine Kombination aus mikrobieller Biosynthese und chemischer Semisynthese erreicht werden. Forscher haben die mikrobielle Biotechnologie eingesetzt, um das Sesquiterpen Guaia-6,10(14)-dien zu produzieren, das die gleiche Kernstruktur wie Englerin-A teilt. Dieses Zwischenprodukt wird dann durch eine Reihe von Schritten chemisch modifiziert, einschließlich Cobalt-katalysierter Isomerisierung, Sharpless-asymmetrischer Dihydroxylierung und Veresterung mit Zimtsäure .

Analyse Chemischer Reaktionen

[4+3] Cycloaddition

  • Key Application : Formation of the 8-oxabicyclo[3.2.1]octane framework via reaction between 2,5-disubstituted furans and formyl enol silyl ethers.
    • Conditions : Lewis acid catalysis (e.g., BF₃·OEt₂).
    • Outcome : Achieved 4.8% total yield over 10 steps with regio- and diastereoselectivity .
    • Comparison : Theodorakis and Sun/Lin groups utilized similar [4+3] strategies but required additional oxidation steps post-cycloaddition .

[5+2] Cycloaddition

  • Key Application : Nicolaou and Chen’s synthesis employed oxopyrilium intermediates reacting with acrylates to form the oxabicyclo[3.2.1]octane core.
    • Conditions : Chiral auxiliary-directed reaction.
    • Outcome : 30% yield as a 2:1 diastereomeric mixture .

Wacker Oxidation

  • Role : Converted terminal alkenes to ketones in intermediates (e.g., ketoalkene 3 to tricyclic diol 2 ).
    • Efficiency : Critical for enabling subsequent McMurry coupling .

McMurry Coupling

  • Application : Intramolecular cyclization to construct methylcyclopentane moieties.
    • Limitation : Low yields (≤30%) due to side reactions like silyl ether cleavage .

Hydrogenation

  • Example : Crabtree’s catalyst-mediated alkene reduction in Nicolaou’s synthesis.
    • Specifics : Achieved stereocontrol at three centers with 85% yield .

**Key Total Syntheses: Comparative Analysis

Research GroupKey ReactionStepsYieldNoveltyReference
Christmann Nepetalactone derivatization1510.9%First enantioselective synthesis
Nicolaou/Chen [5+2] Cycloaddition172.9%Racemic synthesis with auxiliaries
Chain Furanone-aldehyde coupling820%Shortest route to date
Hatakeyama Epoxynitrile cyclization2414%Chiral epoxide utilization
Anada/Hashimoto Organocatalytic aldol reaction126.7%Kinetic CBS reduction

Baeyer-Villiger Oxidation

  • Role : Introduced ester groups via ketone oxidation.
    • Example : Converted methyl ketone to acetate-protected hydroxyl in Nicolaou’s route .

Kinetic CBS Reduction

  • Application : Generated stereoselective diol intermediates.
    • Efficiency : Enabled enantioselectivity in Anada/Hashimoto’s synthesis .

Reaction Conditions and Challenges

Reaction TypeSubstrateCatalyst/ConditionsMajor Side Reactions
Cycloaddition Furan + silyl etherBF₃·OEt₂Competing [2+2] adducts
McMurry Coupling HydroxyketoneTiCl₄/ZnReduction of OH to H
Heck Coupling Bromoester + alkenePd(OAc)₂/PPh₃Isomerization of double bonds
Hydrogenation EnoneCrabtree’s catalyst (Ir)Over-reduction of ketones

Critical Reaction Pathways

  • Formyl Enol Silyl Ether Route
    • Sequence :
      • [4+3] Cycloaddition → Wacker oxidation → McMurry coupling → Hydrogenation.
    • Yield : 4.8% over 10 steps .
  • Gold-Catalyzed Domino Reactions
    • Sequence :
      • Geraniol → Au-catalyzed cycloisomerization → Functional group interconversions.
    • Yield : 7% over 18 steps (Echavarren) .

Stereochemical Outcomes

  • Diastereoselectivity : [4+3] cycloadditions achieved >95% diastereomeric excess (de) with optimized furan substitution .
  • Enantioselectivity : Organocatalytic aldol reactions (Anada/Hashimoto) achieved 98% ee .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Englerin A is primarily recognized for its selective cytotoxicity against renal cancer cells. Studies have demonstrated that it induces necrotic cell death specifically in these cancer cells without affecting normal kidney cells. The compound has shown a remarkable ability to inhibit the growth of renal cancer cells with GI50 values as low as 11 nM, significantly outperforming established treatments like Sorafenib .

Synthesis and Derivatives

The total synthesis of this compound has been achieved using various methods, with significant advancements made in creating analogues that enhance its anticancer properties. For instance, a series of analogues developed by Prof. Echavarren's group demonstrated improved selectivity and efficacy against renal cancer cells . These analogues maintain structural diversity while retaining the core pharmacophore responsible for this compound's activity.

Table 1: Summary of Synthetic Approaches to this compound

Synthesis MethodYield (%)Key Features
Gold-catalyzed cycloaddition7%Efficient and scalable synthesis from geraniol
Domino reactions8.1%Utilizes citronellal; similar structural outcomes
Racemic synthesis2.9%Less active than natural product; structure-activity data available

Case Studies and Research Findings

Several studies have documented the effects of this compound on renal cancer models:

  • Selective Cytotoxicity : In a study involving the NCI 60-cell panel, this compound exhibited up to 1000-fold lower GI50 values in renal cancer lines compared to other cancers, underscoring its specificity .
  • In Vivo Efficacy : Research demonstrated the efficacy of this compound in xenograft models using 786-O and PC3 cancer cell lines, indicating its potential for therapeutic use beyond in vitro settings .
  • Mechanistic Insights : A systems biology approach revealed that this compound activates protein kinase C theta (PKCθ), promoting glucose dependence while simultaneously depleting glucose availability for cancer cells .

Vergleich Mit ähnlichen Verbindungen

Englerin-A ist unter den Guaian-Typ-Sesquiterpenen einzigartig aufgrund seiner starken und selektiven Zytotoxizität gegen Nierenzellkrebslinien. Ähnliche Verbindungen umfassen:

Englerin-A sticht aufgrund seiner spezifischen Aktivierung von TRPC4- und TRPC5-Kanälen und seiner starken Antitumoraktivität hervor .

Biologische Aktivität

Englerin A, a compound isolated from the bark of the East African plant Phyllanthus engleri, has garnered significant attention for its selective cytotoxicity against renal cancer cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

This compound has been shown to induce necrotic cell death specifically in renal cancer cells while sparing normal kidney cells. Research indicates that treatment with this compound leads to:

  • Necrosis : The primary mode of cell death induced by this compound is necrosis, characterized by significant morphological changes in renal cancer cells, such as loss of filopodia and cell detachment from the extracellular matrix .
  • Reactive Oxygen Species (ROS) : The compound triggers an increase in ROS production, which is linked to calcium influx into the cytoplasm, contributing to necrotic signaling pathways .
  • Lipid Metabolism Alteration : this compound profoundly affects lipid metabolism in clear cell renal cell carcinoma (ccRCC) cell lines, inducing endoplasmic reticulum (ER) stress and generating toxic ceramides . This suggests that ccRCC cells are particularly sensitive to disruptions in lipid metabolism.

Selectivity and Potency

This compound displays remarkable selectivity for renal cancer cells compared to other cancer types. In screening against a panel of 60 cancer cell lines, it demonstrated GI50 values as low as 11 nM in certain renal cancer cell lines, significantly lower than those observed in non-renal cancer lines . This selectivity makes it a promising candidate for further development as an anti-cancer drug.

Synthesis and Derivatives

The total synthesis of this compound was first achieved in 2010 by a research group led by Professor Echavarren. This synthesis utilized inexpensive starting materials and innovative gold-catalyzed cycloaddition methods . Since then, various analogues of this compound have been synthesized to enhance its potency and selectivity against renal cancer:

CompoundStructure ModificationIC50 (nM)Activity
This compoundNatural product45High potency against renal cancer
Analogue 1C4-C5 double bond retained<20Enhanced activity
Analogue 2C4-C5 double bond modified950Loss of activity

These derivatives are being explored for their structure-activity relationships (SAR), indicating that specific modifications can significantly impact biological activity .

Case Studies and Clinical Relevance

Several studies have investigated the efficacy of this compound and its analogues:

  • Renal Cancer Cell Lines : In vitro studies have confirmed that this compound induces necrosis in various renal cancer cell lines while exhibiting minimal effects on normal kidney cells. This specificity is crucial for reducing potential side effects in patients undergoing treatment .
  • Inflammatory Response : Research also indicates that this compound may induce an acute inflammatory response, which could play a role in anti-tumor immunity. The compound's ability to activate protein kinase C theta (PKCθ) suggests a complex interplay between its cytotoxic effects and immune modulation .

Eigenschaften

IUPAC Name

[(1S,2R,5R,6R,7S,8R,10R)-10-(2-hydroxyacetyl)oxy-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecan-7-yl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O6/c1-16(2)26-14-20(30-22(29)15-27)25(4,32-26)19-12-10-17(3)23(19)24(26)31-21(28)13-11-18-8-6-5-7-9-18/h5-9,11,13,16-17,19-20,23-24,27H,10,12,14-15H2,1-4H3/b13-11+/t17-,19-,20-,23-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACOFEKSDCOVMV-RRYXBOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1C(C3(CC(C2(O3)C)OC(=O)CO)C(C)C)OC(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]1[C@@H]([C@@]3(C[C@H]([C@]2(O3)C)OC(=O)CO)C(C)C)OC(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.